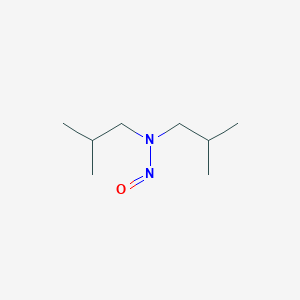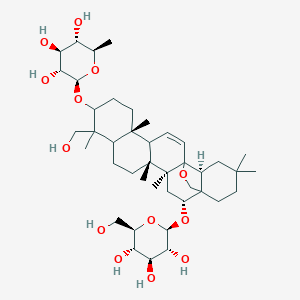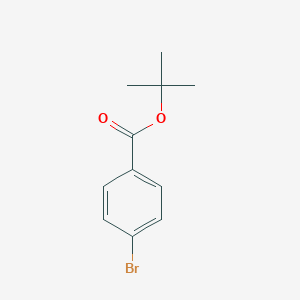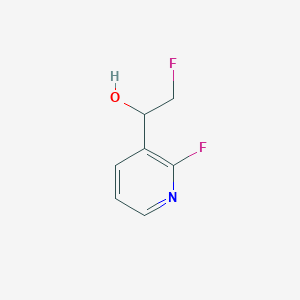
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as 2-Fluoro-3-(2-hydroxyethyl)pyridine and is a derivative of pyridine.
Mechanism Of Action
The mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has anti-inflammatory effects by inhibiting the activity of COX-2. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to have anti-microbial properties against various bacterial strains.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties and develop it as a potential therapeutic agent. Another direction is to study its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in therapeutic applications.
Synthesis Methods
The synthesis of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol involves the reaction of 2-bromo-3-fluoropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the resulting product is purified through column chromatography.
Scientific Research Applications
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
CAS RN |
145005-31-8 |
|---|---|
Product Name |
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol |
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2-fluoro-1-(2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3,6,11H,4H2 |
InChI Key |
LTPBAFGOGUNYDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)F)C(CF)O |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(CF)O |
synonyms |
3-Pyridinemethanol,2-fluoro-alpha-(fluoromethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



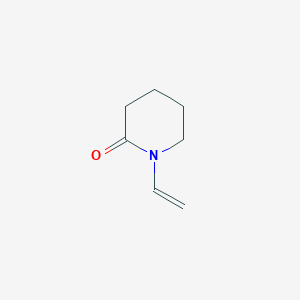
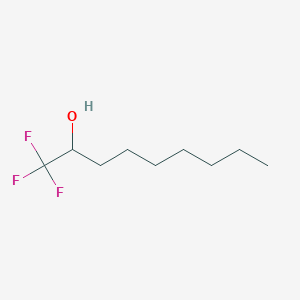
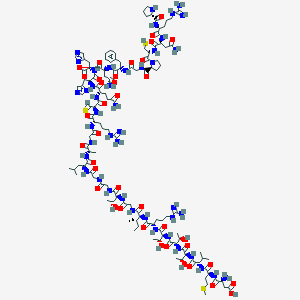
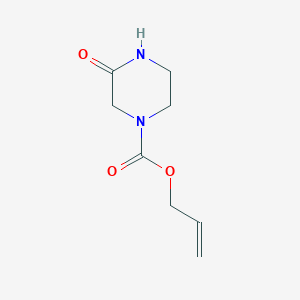
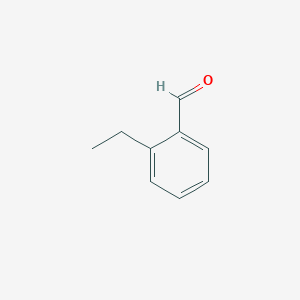
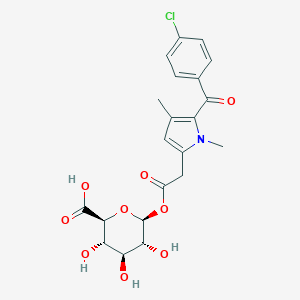
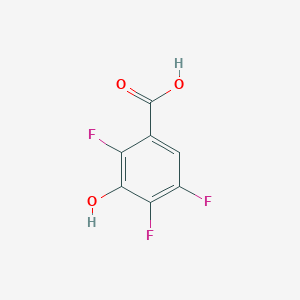
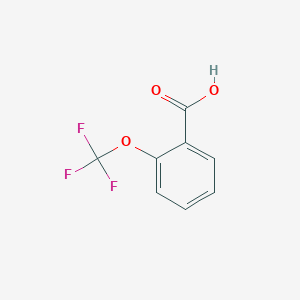
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
